An In-depth Technical Guide to the Isolation of Ageliferin from Agelas Sponges
An In-depth Technical Guide to the Isolation of Ageliferin from Agelas Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ageliferin is a brominated pyrrole-imidazole alkaloid first isolated from marine sponges of the genus Agelas.[1] This natural product, along with its structural analogs, has garnered significant attention from the scientific community due to its interesting biological activities, including antibacterial properties and the ability to disrupt bacterial biofilms.[1] Ageliferin is often found to co-exist with the related compound sceptrin and other similar dimeric alkaloids.[1] This guide provides a comprehensive overview of the isolation, purification, and structural elucidation of ageliferin, presenting a compilation of methodologies and data from key scientific literature to aid researchers in this field.
Experimental Protocols
The isolation of ageliferin from Agelas sponges is a multi-step process involving extraction, fractionation, and purification. The following protocols are based on established methodologies, primarily from the pioneering work on Agelas conifera.
Collection and Initial Processing of Sponge Material
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Collection: Specimens of Agelas sponges (e.g., Agelas conifera) are collected by scuba diving from their natural marine habitat.
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Storage and Transportation: The collected sponge material should be immediately frozen (e.g., at -20°C) to prevent degradation of the secondary metabolites.
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Preparation for Extraction: The frozen sponge tissue is typically freeze-dried (lyophilized) to remove water and then ground into a fine powder to maximize the surface area for solvent extraction.
Extraction of Crude Metabolites
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Solvent System: A common and effective solvent system for the initial extraction is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 1:1 ratio.
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Procedure:
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The powdered sponge material is exhaustively extracted with the CH₂Cl₂/MeOH (1:1) solvent mixture at room temperature. This can be done by soaking and stirring the material in the solvent over an extended period (e.g., 24 hours), followed by filtration. This process is typically repeated multiple times (e.g., three times) to ensure complete extraction.
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The solvent from the combined filtrates is removed under reduced pressure using a rotary evaporator to yield a crude organic extract.
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Fractionation of the Crude Extract
Bioassay-guided fractionation is often employed to systematically separate the components of the crude extract and isolate the active compounds.[2][3]
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Liquid-Liquid Partitioning:
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The crude extract is suspended in a biphasic system of n-butanol (n-BuOH) and water.
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The mixture is thoroughly agitated and then allowed to separate. The n-BuOH layer, which will contain the moderately polar alkaloids like ageliferin, is collected.
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The solvent from the n-BuOH fraction is removed under reduced pressure to yield a semi-purified fraction.
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Chromatographic Purification
The final purification of ageliferin is achieved through a series of chromatographic steps.
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Solid-Phase Extraction (SPE):
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The n-BuOH fraction is subjected to solid-phase extraction using a C18 reversed-phase cartridge.
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A stepwise gradient of increasing methanol in water is used for elution. For example, fractions can be eluted with H₂O/MeOH mixtures of decreasing polarity.
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The fractions are monitored by thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify those containing ageliferin.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
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The ageliferin-containing fractions from SPE are further purified by preparative or semi-preparative RP-HPLC.
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A C18 column is typically used.
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A gradient elution system is employed, for example, starting with a higher percentage of aqueous solvent and gradually increasing the percentage of organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) (e.g., 0.1% TFA). A specific gradient might be, for instance, a linear gradient from 10% to 60% acetonitrile in water over 30 minutes.
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The elution is monitored using a UV detector, and the peaks corresponding to ageliferin and its analogs are collected.
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The purity of the isolated ageliferin is confirmed by analytical HPLC.
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Data Presentation
Quantitative Data from Isolation
The following table summarizes the typical yields of ageliferin and related compounds from Agelas conifera. It is important to note that yields can vary significantly depending on the specific collection location, season, and the exact experimental conditions used.
| Sponge Species | Compound | Yield (mg/mL of sponge tissue) |
| Agelas conifera | Sceptrin | 5.3 |
| Ageliferin | <10% of sceptrin | |
| Bromoageliferin | <10% of sceptrin | |
| Dibromoageliferin | <10% of sceptrin | |
| Dibromosceptrin | <10% of sceptrin | |
| Bromosceptrin | <10% of sceptrin |
Data adapted from a study on the chemical defenses of Agelas conifera.[2]
Spectroscopic Data for Structure Elucidation
The structure of ageliferin is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H and ¹³C NMR Data for Ageliferin
| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |
| Pyrrole Ring A | ||
| 2 | 161.5 | |
| 3 | 122.0 | 6.85 (d, 2.5) |
| 4 | 108.5 | 6.70 (d, 2.5) |
| 5 | 115.0 | |
| Pyrrole Ring B | ||
| 2' | 161.4 | |
| 3' | 121.9 | 6.83 (d, 2.5) |
| 4' | 108.6 | 6.68 (d, 2.5) |
| 5' | 114.9 | |
| Tetrahydrobenzimidazole Core | ||
| 2'' | 150.1 | |
| 4'' | 118.2 | 2.55 (m) |
| 5'' | 39.8 | 2.20 (m) |
| 6'' | 45.1 | 2.05 (m) |
| 7'' | 49.5 | 3.85 (m) |
| 8'' | 128.9 | |
| 9'' | 125.1 | |
| Imidazole Ring | ||
| 2''' | 148.5 | |
| 4''' | 120.5 | 6.95 (s) |
| 5''' | 112.1 | |
| Methylene Linkers | ||
| CH₂-N (to Pyrrole A) | 42.5 | 3.40 (m), 3.60 (m) |
| CH₂-N (to Pyrrole B) | 42.6 | 3.35 (m), 3.55 (m) |
Note: The exact chemical shifts may vary slightly depending on the solvent used for NMR analysis.
Mandatory Visualizations
Experimental Workflow for Ageliferin Isolation
Caption: Workflow for the isolation and purification of ageliferin.
Biosynthetic Relationship of Ageliferin
Ageliferin is biosynthetically related to other pyrrole-imidazole alkaloids, such as oroidin and sceptrin. It is proposed to be formed via a [4+2] cycloaddition (Diels-Alder reaction) of two hymenidin precursor molecules.
Caption: Proposed biosynthetic pathways to sceptrin and ageliferin.
Biological Activity
Ageliferin and its derivatives have been reported to exhibit a range of biological activities. A notable activity is the inhibition of the Cbl-b ubiquitin ligase, which is a negative regulator of T-cell activation. Inhibition of Cbl-b is a potential strategy for enhancing anti-tumor immunity.
Cbl-b Inhibitory Activity of Ageliferin Derivatives
| Compound | IC₅₀ (µM) |
| N(1)-methylisoageliferin | 18 - 35 |
| N(1')-methylisoageliferin | 18 - 35 |
| N(1')-methylageliferin | 18 - 35 |
| N(1),N(1')-dimethylisoageliferin | 18 - 35 |
| N(1),N(1')-dimethylageliferin | 18 - 35 |
| N(1')-methyl-2-bromoageliferin | 18 - 35 |
| N(1')-methyl-2'-bromoageliferin | 18 - 35 |
Data from a study on ageliferins from the coralline demosponge Astrosclera willeyana.[3][4]
Conclusion
The isolation of ageliferin from Agelas sponges is a well-established but intricate process that relies on a combination of classical natural product chemistry techniques. This guide provides a foundational understanding of the necessary protocols, expected data, and the biological context of this important marine natural product. The detailed methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents from marine sources. Further research into the biological mechanisms of ageliferin and the development of synthetic analogs could lead to promising new drug candidates.
